[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate
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Overview
Description
The compound “[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate” is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers, acetyl and formyl functional groups, and a hydroxybutanoate ester moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate” typically involves multi-step organic synthesis. The process may start with the construction of the core chrysen structure, followed by the introduction of the acetyl and formyl groups through selective functionalization reactions. The final step often involves esterification with 3-hydroxybutanoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex molecules may involve advanced techniques such as flow chemistry, which allows for continuous synthesis and improved reaction control. Catalysts and optimized reaction conditions are crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Functional groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary depending on the desired substitution, often involving nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, such compounds may be studied for their potential biological activities, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, particularly if they exhibit significant biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate: is unique due to its specific functional groups and chiral centers.
Similar compounds: may include other chrysen derivatives with different substituents or ester groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other similar molecules.
Properties
Molecular Formula |
C30H46O5 |
---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate |
InChI |
InChI=1S/C30H46O5/c1-18(32)15-26(34)35-25-16-24-28(5)13-8-12-27(3,4)22(28)11-14-29(24,6)23-10-9-20(19(2)33)21(17-31)30(23,25)7/h9,17-18,21-25,32H,8,10-16H2,1-7H3/t18?,21-,22-,23-,24+,25+,28-,29-,30+/m0/s1 |
InChI Key |
AEQPDNFDABVERI-CJUKITQCSA-N |
Isomeric SMILES |
CC(CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1([C@H](C(=CC4)C(=O)C)C=O)C)C)(C)C)C)O |
Canonical SMILES |
CC(CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C(C(=CC4)C(=O)C)C=O)C)C)(C)C)C)O |
Origin of Product |
United States |
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